REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]([NH2:18])[CH2:15][CH2:16][CH3:17])[CH2:3][CH2:4][CH3:5].[CH2:19](C1CC=CCCC=CCC(CCC)N=N1)[CH2:20]C.[CH3:37][CH2:38]C(N1CCCCCCCCC(C(CC)CC)NC1)CC>>[NH2:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]([NH2:18])[CH:15]([CH2:37][CH3:38])[CH2:16][CH3:17])[CH:3]([CH2:19][CH3:20])[CH2:4][CH3:5]
|
Name
|
( a )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CCC)CCCCCCCCC(CCC)N
|
Name
|
3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene
|
Quantity
|
942 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1N=NC(CC=CCCC=CC1)CCC
|
Name
|
3,12-di-(3-pentyl)-1,3-diazacyclododecane
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
CCC(CC)N1CNC(CCCCCCCC1)C(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
there is obtained
|
Type
|
DISTILLATION
|
Details
|
after chromatographic purification and distillation, 26.8 g (54% of theory) of 4,13-diamino-3,14-diethylhexadecane as colourless oil [b.p. 141°-143° C./0.004 Torr
|
Name
|
|
Type
|
|
Smiles
|
NC(C(CC)CC)CCCCCCCCC(C(CC)CC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |